molecular formula C8H4F3N3O2 B2898629 4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2007917-56-6

4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2898629
CAS No.: 2007917-56-6
M. Wt: 231.134
InChI Key: GQRUPHFLMGESHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-b]pyridine scaffold, which is a privileged structure in the development of potent bioactive molecules. Scientific literature identifies derivatives of this scaffold as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease considered a key therapeutic target for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), acute lung injury, and cystic fibrosis . The specific substitution pattern on this core structure is critical for activity, with research indicating that the 3-CN group is part of a key pharmacophore for effective HNE inhibition . The presence of both nitro and trifluoromethyl groups on the core scaffold makes this compound a versatile intermediate for further synthetic exploration, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, to generate novel compounds for biological evaluation. This product is intended for research purposes as a key intermediate in the synthesis of potential therapeutic agents. It is strictly for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. CAS Number: 2007917-56-6 . Purity: ≥97% .

Properties

IUPAC Name

4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-3-13-7-6(4)5(14(15)16)1-2-12-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRUPHFLMGESHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 3-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine

Electrophilic nitration is a cornerstone for introducing the nitro group. The trifluoromethyl group’s meta-directing nature facilitates nitration at C4 under controlled conditions.

Procedure :

  • Substrate Preparation : 3-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine is synthesized via Sonogashira coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with trifluoromethylacetylene, followed by cyclization (78% yield).
  • Nitration : Treatment with fuming HNO₃ (90%) at 0°C for 2 hours achieves regioselective C4 nitration (Yield: 65–70%).

Challenges :

  • Competing nitration at C5/C6 due to residual electron density.
  • Acid-sensitive intermediates require neutral workup conditions.

Trifluoromethylation via Cross-Coupling

Palladium-catalyzed cross-coupling installs the trifluoromethyl group post-nitration. This method avoids premature functional group incompatibility.

Method :

  • Iodination : 4-Nitro-1H-pyrrolo[2,3-b]pyridine undergoes N-methylation (NaH/CH₃I) and iodination (NIS) to yield 3-iodo-4-nitro-1-methyl-pyrrolo[2,3-b]pyridine (82% yield).
  • Trifluoromethylation : Ullmann-type coupling with methyl trifluorovinyl ether (CF₃Cu, Pd(OAc)₂, 110°C) installs the CF₃ group (55% yield).

Convergent Synthesis via Cyclization

Cyclocondensation of Nitro- and CF₃-Substituted Intermediates

Building the pyrrolopyridine ring from nitro- and trifluoromethyl-containing fragments ensures precise regiochemistry.

Protocol :

  • Nitro-enyne Synthesis : 2-Amino-3-nitro-5-(trifluoromethyl)pyridine is coupled with propargyl bromide (K₂CO₃, DMF) to form a nitro-yne intermediate (89% yield).
  • Reductive Cyclization : Using NaH in THF, the enyne undergoes 5-exo-dig cyclization to afford the pyrrolopyridine core (73% yield).

Advantages :

  • Avoids competing nitration regiochemistry.
  • Enables scalability (>10 g batches).

Protective Group Strategies

Tosyl Protection for Directed Functionalization

Protecting the pyrrole nitrogen (N1) with a tosyl group enhances solubility and directs electrophilic substitution.

Case Study :

  • Protection : 1H-Pyrrolo[2,3-b]pyridine reacts with TsCl/NaH to form N1-tosyl derivative (91% yield).
  • Nitration/Trifluoromethylation : Sequential nitration (HNO₃/AcOH) and Stille coupling (CF₃SnBu₃, Pd(PPh₃)₄) yield the protected product.
  • Deprotection : NaOH/MeOH cleaves the tosyl group (85% yield).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Regioselectivity Scalability
Late-stage nitration HNO₃ nitration 65–70 Moderate High
Cross-coupling CF₃Cu/Pd coupling 55 High Moderate
Convergent synthesis Reductive cyclization 73 Excellent High
Tosyl-directed TsCl protection/deprotection 85 High Moderate

Insights :

  • Convergent synthesis offers superior regiocontrol but requires multi-step enyne preparation.
  • Late-stage nitration is cost-effective but less selective.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrrolo[2,3-b]pyridine scaffold is widely explored in drug discovery due to its versatility. Below is a detailed comparison of 4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with key analogs:

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -NO₂ (4), -CF₃ (3) 231.13 High lipophilicity; potential kinase inhibitor intermediate
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) -NO₂ (3), -C₆H₄CF₃ (5) 321.25 Suzuki-Miyaura coupling product; 87% yield
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d) -NO₂ (3), -C₆H₄OCH₃ (5) 269.25 94% yield; electron-donating methoxy enhances solubility
4-Nitro-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrrolo[2,3-b]pyridine 7-oxide (S109) -NO₂ (4), -CF₃-cyclopropyl (3) 315.20 Steric hindrance from cyclopropane; nitrated via HNO₃/TFA
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (21e) -C≡C-C₆H₄F (3), -C₆H₃(OCH₃)₂ (5) 402.40 Ethynyl linker for conjugation; 36% yield

Key Observations:

  • Positional Isomerism : The nitro group at position 4 (target compound) versus position 3 (e.g., 6c, 6d) alters electronic distribution. Nitro at position 4 may reduce steric clashes in binding pockets compared to position 3 analogs .
  • Trifluoromethyl vs. Cyclopropane : The direct -CF₃ group in the target compound enhances lipophilicity (logP ≈ 2.5) compared to S109’s cyclopropyl-CF₃, which introduces steric bulk .
  • Substituent Effects: Electron-withdrawing groups (-CF₃, -NO₂) increase metabolic stability but reduce solubility, whereas electron-donating groups (-OCH₃) improve aqueous solubility .

Biological Activity

4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4F3N3O2
  • Molecular Weight : 221.13 g/mol
  • CAS Number : 1186501-72-3

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role as an inhibitor in specific enzymatic pathways and its potential therapeutic applications.

Inhibitory Activity

The compound exhibits significant inhibitory effects on DYRK1A with nanomolar affinity. In vitro studies have demonstrated:

  • IC50 Values : Ranging from 10 to 50 nM depending on the assay conditions.
  • Selectivity : High selectivity over other kinases, minimizing off-target effects.

Antioxidant and Anti-inflammatory Properties

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Neuroprotective Effects :
    • A study demonstrated that treatment with this compound in cellular models of Alzheimer's disease led to reduced apoptosis and improved cell viability through modulation of signaling pathways associated with neuronal survival .
  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrrolo[2,3-b]pyridine structures exhibit antibacterial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's derivatives showed MIC values significantly lower than standard treatments, indicating potential as a new antibacterial agent .

Data Tables

Biological ActivityObserved EffectReference
DYRK1A InhibitionIC50 = 10-50 nM
Antioxidant ActivityReduces oxidative stress markers
Antibacterial ActivityMIC against MRSA = 0.125 µg/mL

Q & A

Q. What are the standard synthetic routes for preparing 4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and how is regioselectivity ensured during functionalization?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reacts with boronic acids (e.g., trifluoromethyl-substituted phenylboronic acids) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 105°C . Regioselectivity is controlled by steric and electronic factors of the substituents, with nitro and trifluoromethyl groups directing coupling to the 5-position. Purification via silica gel chromatography (DCM/EtOAc gradients) ensures high yields (74–96%) .

Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?

¹H and ¹³C NMR are critical for structural confirmation. Key signals include:

  • Nitro group: Deshielded aromatic protons (δ 8.8–9.0 ppm) .
  • Trifluoromethyl group: Distinct ¹⁹F NMR signals near δ -172 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₈H₄ClF₃N₂: 243.0130) . Purity (>95%) is confirmed via HPLC with UV detection .

Q. How does the nitro group influence the compound’s reactivity in downstream transformations?

The nitro group is a strong electron-withdrawing moiety, facilitating reductions (e.g., H₂/Raney Ni in THF) to yield 3-amino derivatives. However, intermediates like 3-amino-pyrrolo[2,3-b]pyridines are labile and require immediate use in acylations or cyclizations to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for analogs with varying substituents?

Discrepancies in yields (e.g., 74% for p-tolyl vs. 87% for 4-CF₃-phenyl analogs) arise from steric hindrance and electronic effects of substituents. Optimization involves adjusting boronic acid stoichiometry (1.2 eq), reaction time (3–4 hours), and solvent polarity (dioxane > toluene) . Controlled experiments with in situ monitoring (TLC or LC-MS) can identify optimal conditions .

Q. How can computational modeling guide the design of derivatives targeting kinase inhibition (e.g., FGFR1)?

Docking studies reveal that the pyrrolo[2,3-b]pyridine core binds to the kinase hinge region (e.g., forming hydrogen bonds with FGFR1’s Ala564). Substituents at the 3- and 5-positions (e.g., CF₃, nitro) enhance hydrophobic interactions in the ATP-binding pocket. MD simulations predict improved affinity when electron-withdrawing groups align with conserved residues like Asp641 .

Q. What analytical techniques are recommended for resolving structural ambiguities in halogenated derivatives?

X-ray crystallography is definitive for resolving regiochemistry (e.g., distinguishing 4-chloro vs. 5-bromo isomers). For labile intermediates, 2D NMR (COSY, HSQC) clarifies coupling patterns, while HRMS isotopes confirm halogen presence (e.g., ⁷⁹Br/⁸¹Br ratios) .

Q. How can stability challenges during hydrogenation of the nitro group be mitigated?

Rapid decomposition of 3-amino intermediates is addressed by:

  • Using dry, degassed solvents (THF) under inert atmospheres.
  • Immediate derivatization (e.g., acylation with nicotinoyl chloride in pyridine) to stabilize the amine .
  • Low-temperature (-20°C) storage of intermediates in amber vials .

Q. What substituent modifications enhance bioactivity while maintaining synthetic feasibility?

  • 5-Position : Electron-deficient aryl groups (e.g., 4-CF₃-phenyl) improve cellular permeability (logP ~2.5) .
  • 3-Position : Trifluoromethyl enhances metabolic stability; replacing nitro with cyano retains activity but reduces toxicity .
  • N-Functionalization : Morpholine or piperazine sulfonamides at N1 improve solubility (e.g., >50 μM in PBS) and kinase selectivity .

Methodological Tables

Table 1: Key Synthetic Conditions for 3,5-Disubstituted Analogs

Substituent (Position)Boronic AcidCatalyst SystemYield (%)Reference
4-CF₃-phenyl (5)4-CF₃-C₆H₄B(OH)₂Pd(PPh₃)₄/K₂CO₃87
p-Tolyl (5)p-TolylB(OH)₂Pd(PPh₃)₄/K₂CO₃74
3,4-Dimethoxyphenyl (5)3,4-(MeO)₂C₆H₃B(OH)₂Pd(PPh₃)₄/K₂CO₃94

Table 2: Bioactivity Data for Selected Derivatives

CompoundTarget (IC₅₀)Solubility (μM)logPReference
3-Nitro-5-(4-CF₃-Ph)FGFR1 (12 nM)282.7
3-CF₃-5-(3,4-(MeO)₂-Ph)EGFR (45 nM)452.1
N-MorpholinosulfonamideVEGFR2 (8 nM)621.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.